[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate
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Overview
Description
[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate: is a complex organic compound featuring multiple functional groups, including acetyloxy and oxirane (epoxide) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can yield alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups would yield diols, while reduction would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, derivatives of this compound may be explored for their potential therapeutic properties. The presence of oxirane groups suggests possible applications in the development of anticancer agents, as these groups can interact with DNA and proteins .
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate involves its interaction with various molecular targets. The oxirane groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. This reactivity is the basis for its use in medicinal chemistry, where it may inhibit the function of specific enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
[2-Acetyloxy-3-[[2-acetyloxyphenyl]methyl]phenyl]methyl acetate: Lacks the oxirane groups, making it less reactive.
[2-Acetyloxy-3-[[2-acetyloxy-5-(hydroxy)phenyl]methyl]-5-(hydroxy)phenyl]methyl acetate:
Uniqueness
The presence of both acetyloxy and oxirane groups in [2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate makes it unique compared to similar compounds.
Properties
Molecular Formula |
C24H24O8 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[2-acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C24H24O8/c1-13(25)28-10-20-9-18(23-12-30-23)8-19(24(20)32-15(3)27)7-17-6-16(22-11-29-22)4-5-21(17)31-14(2)26/h4-6,8-9,22-23H,7,10-12H2,1-3H3 |
InChI Key |
DGUJRYMPZHPSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C3CO3)OC(=O)C)C4CO4 |
Origin of Product |
United States |
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